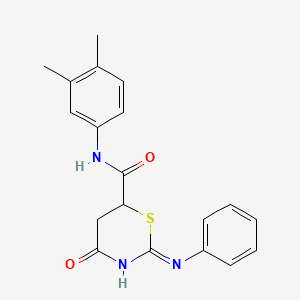![molecular formula C27H22IN3O B11612653 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(1,2-ジメチル-1H-インドール-3-イル)エテニル]-6-ヨード-3-(2-メチルフェニル)キナゾリン-4(3H)-オンは、キナゾリンオン誘導体のクラスに属する複雑な有機化合物です。この化合物は、広範囲の生物活性を示すことで知られるインドール部分と、さまざまな薬理学的に活性な化合物に見られるキナゾリンオン構造を特徴としています。
準備方法
合成経路と反応条件
2-[(E)-2-(1,2-ジメチル-1H-インドール-3-イル)エテニル]-6-ヨード-3-(2-メチルフェニル)キナゾリン-4(3H)-オンの合成は、通常、容易に入手可能な出発物質から始まり、複数のステップを伴います。主なステップには、次のものがあります。
インドール部分の形成: インドール環は、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させるフィッシャーインドール合成を使用して合成できます。
キナゾリンオンコアの形成: キナゾリンオンコアは、アントラニル酸誘導体をイソシアネートと反応させるか、o-アミノベンザミドを環化させることで合成できます。
インドールとキナゾリンオンのカップリング: インドールとキナゾリンオン部分は、ヘック反応を使用してカップリングされます。ヘック反応は、アリールハライドとアルケンをパラジウム触媒でカップリングさせる反応です。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、厳しい品質管理対策の使用が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こす可能性があり、さまざまな酸化誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、酸化されたインドール誘導体、還元されたキナゾリンオン誘導体、およびさまざまな置換類似体があります。 .
科学研究への応用
2-[(E)-2-(1,2-ジメチル-1H-インドール-3-イル)エテニル]-6-ヨード-3-(2-メチルフェニル)キナゾリン-4(3H)-オンは、幅広い科学研究への応用を持っています。
化学反応の分析
Types of Reactions
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.
Substitution: The iodo substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Thiols, Amines, Alkoxides
Major Products
Oxidation: Oxidized quinazolinone derivatives
Reduction: Reduced quinazolinone products
Substitution: Substituted quinazolinone derivatives
科学的研究の応用
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biology: It is explored for its potential as a fluorescent probe or imaging agent due to its indole moiety.
作用機序
2-[(E)-2-(1,2-ジメチル-1H-インドール-3-イル)エテニル]-6-ヨード-3-(2-メチルフェニル)キナゾリン-4(3H)-オンの作用機序は、さまざまな分子標的や経路との相互作用を伴います。
類似の化合物との比較
類似の化合物
インドール誘導体: インドール-3-酢酸やインドール-3-カルビノールなどの化合物は、インドール部分を持ち、類似の生物活性を示します。
キナゾリンオン誘導体: 4-アニリノキナゾリンや2-フェニルキナゾリン-4(3H)-オンなどの化合物は、キナゾリンオンコアを持ち、類似の薬理学的特性を持っています。
独自性
2-[(E)-2-(1,2-ジメチル-1H-インドール-3-イル)エテニル]-6-ヨード-3-(2-メチルフェニル)キナゾリン-4(3H)-オンは、インドールとキナゾリンオン部分の組み合わせと、ヨウ素とメチル基の存在によりユニークです。
類似化合物との比較
Similar Compounds
2,3-Dimethylindole: Shares the indole moiety but lacks the quinazolinone core and iodo substituent.
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Iodo-substituted Aromatics: Compounds with iodo substituents but different core structures.
Uniqueness
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and an iodo substituent. This unique structure imparts distinct electronic, chemical, and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C27H22IN3O |
|---|---|
分子量 |
531.4 g/mol |
IUPAC名 |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H22IN3O/c1-17-8-4-6-10-24(17)31-26(29-23-14-12-19(28)16-22(23)27(31)32)15-13-20-18(2)30(3)25-11-7-5-9-21(20)25/h4-16H,1-3H3/b15-13+ |
InChIキー |
OQONTNIASUWVCF-FYWRMAATSA-N |
異性体SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=C(N(C5=CC=CC=C54)C)C |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=C(N(C5=CC=CC=C54)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4R,9bR)-4-(4-bromophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11612572.png)
![2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11612573.png)
![(4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11612589.png)
![diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11612594.png)
![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11612597.png)
![Ethyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11612609.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11612617.png)

![6-(5-Bromothiophen-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612633.png)
![6-[(4-bromo-2,3-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11612634.png)
![5-bromo-3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11612643.png)
![7-(furan-2-ylmethyl)-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11612645.png)

![1-[6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612657.png)
